molecular formula C11H12Cl2OS B13490395 5-((2,5-Dichlorophenyl)thio)pentan-2-one

5-((2,5-Dichlorophenyl)thio)pentan-2-one

Cat. No.: B13490395
M. Wt: 263.2 g/mol
InChI Key: FJCZNSGPOOXGMR-UHFFFAOYSA-N
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Description

5-((2,5-Dichlorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H12Cl2OS and a molecular weight of 263.18 g/mol . It is characterized by the presence of a dichlorophenyl group attached to a thioether linkage, which is further connected to a pentanone chain. This compound is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,5-Dichlorophenyl)thio)pentan-2-one typically involves the reaction of 2,5-dichlorothiophenol with a suitable pentanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-((2,5-Dichlorophenyl)thio)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((2,5-Dichlorophenyl)thio)pentan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, although specific medicinal uses are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((2,5-Dichlorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thioether linkage and dichlorophenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-((2,4-Dichlorophenyl)thio)pentan-2-one
  • 5-((2,6-Dichlorophenyl)thio)pentan-2-one
  • 5-((2,5-Difluorophenyl)thio)pentan-2-one

Uniqueness

5-((2,5-Dichlorophenyl)thio)pentan-2-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H12Cl2OS/c1-8(14)3-2-6-15-11-7-9(12)4-5-10(11)13/h4-5,7H,2-3,6H2,1H3

InChI Key

FJCZNSGPOOXGMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCSC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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